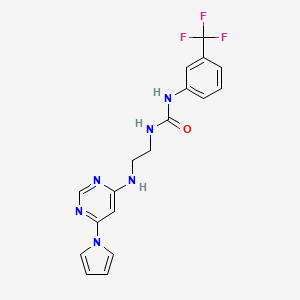
1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(3-(trifluoromethyl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C18H17F3N6O and its molecular weight is 390.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(3-(trifluoromethyl)phenyl)urea is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a pyrimidine and pyrrole moiety, which are known for their diverse pharmacological properties. The trifluoromethyl group is also significant as it often enhances the biological activity of compounds by improving their lipophilicity and metabolic stability.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes:
- Pyrimidine ring : Contributes to the compound's biological activity.
- Pyrrole ring : Known for its role in various biological processes.
- Trifluoromethyl group : Enhances potency and selectivity in drug interactions.
Anticancer Properties
Recent studies have indicated that compounds containing pyrimidine and pyrrole derivatives exhibit significant anticancer activities. For instance, derivatives similar to this compound have shown promise in inhibiting cancer cell proliferation. A study highlighted that certain pyrrole-based compounds could effectively induce apoptosis in cancer cells, suggesting a potential mechanism for anticancer activity .
Antidiabetic Activity
The compound's structural components suggest potential antihyperglycemic effects. Research on related pyrrolopyrimidine derivatives has demonstrated their ability to lower blood glucose levels in diabetic models. This activity is attributed to the modulation of insulin signaling pathways, making such compounds valuable in diabetes management .
Antimicrobial Activity
The biological relevance of this compound extends to antimicrobial properties. Compounds with similar structures have exhibited effectiveness against various bacterial strains, indicating their potential use as antibiotics .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induced apoptosis in cancer cells | |
| Antidiabetic | Lowered blood glucose levels | |
| Antimicrobial | Effective against multiple bacterial strains |
Detailed Research Findings
- Anticancer Mechanism : In vitro studies have shown that compounds with a similar structure can inhibit cell cycle progression and promote apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins .
- Antidiabetic Mechanism : Pyrrole and pyrimidine derivatives have been observed to enhance insulin sensitivity in skeletal muscle cells, facilitating glucose uptake through GLUT4 translocation .
- Antimicrobial Efficacy : The presence of the trifluoromethyl group has been linked to increased membrane permeability, allowing better penetration into bacterial cells. Studies have reported minimum inhibitory concentrations (MICs) indicating potent antibacterial activity against Gram-positive and Gram-negative bacteria .
特性
IUPAC Name |
1-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N6O/c19-18(20,21)13-4-3-5-14(10-13)26-17(28)23-7-6-22-15-11-16(25-12-24-15)27-8-1-2-9-27/h1-5,8-12H,6-7H2,(H,22,24,25)(H2,23,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXOMZGNQQOMON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC=NC(=C2)NCCNC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














